molecular formula C9H4BrNO2 B3033097 3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile CAS No. 82104-75-4

3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No.: B3033097
CAS No.: 82104-75-4
M. Wt: 238.04 g/mol
InChI Key: GXRRHCPEMYNHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:

Safety and Hazards

Safety data indicates that exposure to this compound should be avoided. If inhaled or ingested, medical attention should be sought immediately . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Preparation Methods

The synthesis of 3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the bromination of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding properties. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be compared with other similar compounds such as:

    1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Lacks the bromine atom, leading to different reactivity and applications.

    3-Chloro-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Contains a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.

    3-Iodo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it suitable for particular synthetic and research applications.

Properties

IUPAC Name

3-bromo-1-oxo-3H-2-benzofuran-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO2/c10-8-7-3-5(4-11)1-2-6(7)9(12)13-8/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRRHCPEMYNHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526329
Record name 3-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82104-75-4
Record name 3-Bromo-1,3-dihydro-1-oxo-5-isobenzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82104-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 3
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 5
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 6
3-Bromo-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.